N-Nitrosoheptamethyleneimine

Übersicht

Beschreibung

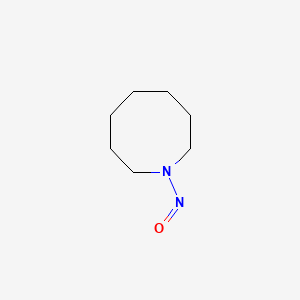

N-Nitrosoheptamethyleneimine (N-NHei) is an organonitrogen compound that is an important intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals. It is a colorless, crystalline solid that is soluble in water and other polar solvents. It has a molecular weight of 146.2 g/mol and a boiling point of 118 °C. N-NHei is a versatile intermediate in the synthesis of a variety of compounds, including amides, esters, and nitriles. It is also a useful reagent for the synthesis of heterocyclic compounds, such as piperazines and piperidines.

Wissenschaftliche Forschungsanwendungen

Carcinogenicity Studies N-Nitrosoheptamethyleneimine (N-HEP) has been extensively studied for its carcinogenic properties. A dose-response study in F344 rats revealed a high incidence of tumors in the upper gastrointestinal tract when N-HEP was administered in drinking water. Interestingly, rats treated with a deuterium-labeled variant of N-HEP showed longer survival, indicating the importance of carbon-hydrogen bond cleavage in the compound's carcinogenic process (Lijinsky et al., 1982). Further research on European hamsters indicated that the lung was the primary target of N-HEP-induced carcinogenesis, with the compound's metabolization happening in the liver and the tumors deriving from bronchial epithelium Clara cells (Reznik-Schüller & Lijinsky, 1979).

Tumorigenesis in Transplanted Tissues N-HEP has also been used to study the development of epithelial lesions and tumors in transplanted rat tracheas. Rats treated with N-HEP showed a sequence of cellular changes leading to papillomas, polyps, and eventually invasive squamous cell carcinomas. These findings highlight the compound's role in studying carcinogenesis in respiratory tissues (Taylor et al., 1976).

Route and Dosage Effects on Tumor Development Investigations into the influence of administration routes and dosage schedules on tumor development have shown that the method of N-HEP administration significantly affects the type and location of tumors in rats. Intragastric administration and subcutaneous injection yielded different patterns of tumorigenesis, demonstrating the compound's utility in exploring the dynamics of carcinogen exposure (Taylor & Nettesheim, 1975).

Genotoxic Potential Studies on the genotoxic potential of N-HEP have been conducted using various cell types from rabbit lungs. The findings indicate that while N-HEP did not activate bacterial mutagens, it did induce DNA synthesis in Clara cells, suggesting its genotoxicity in lung tissues (Dahl et al., 1990).

Environmental and Health Applications In addition to carcinogenicity studies, N-HEP has been used in environmental research. For instance, the adsorption of N-HEP on different zeolites was explored using in situ infrared techniques. This study has implications for environmental protection and public health by understanding how such compounds interact with various materials (Yun et al., 2004).

Wirkmechanismus

Target of Action

N-Nitrosoheptamethyleneimine, also known as 1-Nitrosoazocane, primarily targets aliphatic amines . The compound interacts with these amines in a way that provides a useful test for distinguishing primary, secondary, and tertiary amines .

Mode of Action

The interaction of this compound with its targets results in the formation of N-nitrosamines . This reaction is particularly notable in secondary amines, where it leads to the formation of an insoluble oil . The reactions of nitrous acid with primary and secondary aliphatic amines may be explained by considering their behavior with the nitrosonium cation, an electrophilic species present in acidic nitrous acid solutions .

Biochemical Pathways

The formation of N-nitrosamines from secondary amines is a key part of the compound’s biochemical pathway .

Pharmacokinetics

One study found that the compound was administered in drinking water for 22 weeks to rats This suggests that the compound may be orally bioavailable

Result of Action

The primary result of this compound’s action is the induction of tumors. For example, this compound has been found to induce esophageal and lung tumors in rats . The formation of N-nitrosamines, which are carcinogenic, is likely a key factor in this tumorigenic activity .

Action Environment

Environmental factors can significantly influence the action of this compound. For instance, chronic respiratory infection has been found to enhance the neoplastic response of the lungs to this compound in rats . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of certain diseases or conditions.

Biochemische Analyse

Biochemical Properties

N-Nitrosoheptamethyleneimine plays a role in biochemical reactions primarily through its interactions with cellular enzymes and proteins. It is known to interact with enzymes involved in DNA repair and synthesis, such as DNA polymerases and ligases. These interactions can lead to the formation of DNA adducts, which are covalent modifications of DNA that can result in mutations and genomic instability. Additionally, this compound can interact with proteins involved in cell cycle regulation, potentially disrupting normal cell cycle progression and leading to uncontrolled cell proliferation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In lung cells, for instance, it has been shown to induce unscheduled DNA synthesis, indicating its genotoxic potential . This compound can also influence cell signaling pathways, particularly those involved in apoptosis and cell survival. By altering gene expression, this compound can disrupt normal cellular metabolism and promote carcinogenesis. Studies have demonstrated that chronic exposure to this compound can lead to the development of lung cancer in animal models .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of reactive metabolites that can bind to DNA and proteins. These metabolites can inhibit the activity of critical enzymes involved in DNA repair, leading to the accumulation of DNA damage . Furthermore, this compound can activate signaling pathways that promote cell proliferation and inhibit apoptosis, contributing to its carcinogenic potential. The compound’s ability to induce oxidative stress and generate reactive oxygen species further exacerbates its genotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to this compound can lead to sustained DNA damage and increased mutation rates . Additionally, the compound’s genotoxic effects may be enhanced by factors such as chronic respiratory infections, which can exacerbate its impact on lung tissue .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may induce mild genotoxic effects, while higher doses can lead to significant DNA damage and tumor formation . Studies in F344 rats have shown that the incidence of tumors in the upper gastrointestinal tract approaches 100% at higher doses of this compound . The compound’s toxicity and carcinogenicity are also influenced by factors such as the duration of exposure and the presence of other environmental stressors.

Metabolic Pathways

This compound is metabolized in the body through pathways involving cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of reactive intermediates that can bind to DNA and proteins . The compound’s metabolism can also result in the generation of secondary metabolites that contribute to its genotoxic and carcinogenic effects. Understanding the metabolic pathways of this compound is essential for assessing its potential health risks and developing strategies for its detoxification.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with cellular transporters and binding proteins. The compound can accumulate in specific tissues, such as the lungs and liver, where it exerts its genotoxic effects . The distribution of this compound within the body is influenced by factors such as its lipophilicity and the presence of transport proteins that facilitate its uptake and retention in target tissues.

Subcellular Localization

This compound’s subcellular localization is critical for understanding its activity and function. The compound can localize to the nucleus, where it interacts with DNA and nuclear proteins, leading to the formation of DNA adducts and the disruption of normal cellular processes . Additionally, this compound can be found in other subcellular compartments, such as the cytoplasm and mitochondria, where it may induce oxidative stress and affect cellular metabolism . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles.

Eigenschaften

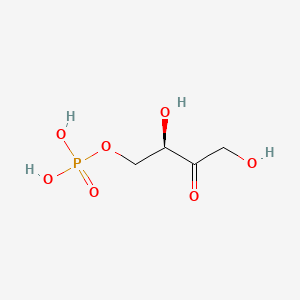

IUPAC Name |

1-nitrosoazocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c10-8-9-6-4-2-1-3-5-7-9/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCFKQVLHWYOSFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CCC1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021039 | |

| Record name | Nitrosoheptamethyleneimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | N-Nitrosoheptamethyleneimine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21327 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

20917-49-1 | |

| Record name | N-Nitrosoheptamethyleneimine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20917-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitrosoheptamethyleneimine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020917491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrosoheptamethyleneimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Nitrosoheptamethyleneimine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-NITROSOAZACYCLOOCTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VCF90A5FP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target organ for N-Nitrosoheptamethyleneimine (this compound) carcinogenicity in rats, and how does this compare to other species?

A1: this compound primarily induces squamous cell carcinomas in the lungs of rats. [, ] This differs from its effects in European hamsters, where it primarily targets the respiratory tract, causing nasal cavity tumors and pulmonary neoplasms. [, ] This suggests species-specific differences in this compound metabolism and/or target cell susceptibility.

Q2: How does the route of administration affect the carcinogenicity of this compound in rats?

A2: Studies show that while a single large dose of this compound administered intragastrically leads to acute liver necrosis, chronic administration through drinking water primarily induces lung and esophageal tumors. [] This difference highlights the importance of chronic exposure for this compound's carcinogenic effects in specific target organs.

Q3: Does this compound exposure lead to preneoplastic lesions?

A3: Yes, this compound can induce a range of preneoplastic lesions, including hyperplasia and squamous metaplasia, in the respiratory tract of rats. [, , ] These lesions often precede the development of squamous cell carcinomas and may serve as early markers of this compound-induced carcinogenesis.

Q4: Can the carcinogenic effects of this compound be enhanced by other agents?

A4: Yes, studies show a synergistic effect between this compound and chrysotile asbestos fibers in inducing lung tumors in rats. [, , ] This suggests that exposure to both agents may significantly increase the risk of lung cancer compared to exposure to either agent alone. Similarly, an apparent synergy has been observed between this compound and cadmium in the presence of crocidolite asbestos. []

Q5: What is the role of tracheal transplants in studying this compound carcinogenicity?

A5: Tracheal transplants have been utilized to study the development of this compound-induced tumors in a controlled environment. [, ] This approach allows researchers to isolate the effects of the carcinogen on the target tissue while eliminating potential systemic influences.

Q6: Does this compound exposure lead to detectable changes in cell behavior?

A6: Yes, exposure to this compound has been shown to induce epithelial cells with altered growth characteristics in rats. [] These cells exhibit the ability to form proliferative epithelial foci in vitro, which can be subcultured and may represent early stages of neoplastic transformation.

Q7: What urinary metabolites are associated with this compound exposure?

A7: A key urinary metabolite of this compound is pimelic acid. [, ] The excretion of pimelic acid suggests a specific metabolic pathway for this compound involving ring cleavage. Additionally, hydroxy and ketone derivatives of this compound have also been detected in the urine. []

Q8: Can you elaborate on the differences in this compound-induced lung tumor development between hamsters and rats at the cellular level?

A8: Ultrastructural analysis of this compound-induced lung tumors revealed differences between hamsters and rats. [] Hamster tumors exhibited characteristics of both Clara cells and APUD-type cells, while rat tumors primarily consisted of squamous cells with keratinization and lacked these specific cell types. This suggests distinct cell lineages may be involved in this compound-induced lung carcinogenesis depending on the species.

Q9: Are there in vitro models for studying the genotoxicity of this compound?

A9: Yes, isolated rabbit lung cells have been used to investigate the formation of genotoxic products from this compound. [] This model allows for the assessment of the compound's metabolic activation and potential to induce DNA damage in a controlled laboratory setting.

Q10: Does respiratory infection influence this compound's ability to induce lung cancer?

A10: Research indicates that respiratory infection can enhance the development of lung cancer induced by this compound in rats. [] This suggests that pre-existing inflammatory conditions in the lungs may increase susceptibility to the carcinogenic effects of this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-iodophenoxy)ethyl]cyclopropanamine](/img/structure/B1205681.png)

![(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3S,5R)-5-hydroxy-4-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1205699.png)

![(3aS,5aR,9aS,9bS)-5a-methyl-3,9-dimethylidene-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-2-one](/img/structure/B1205702.png)